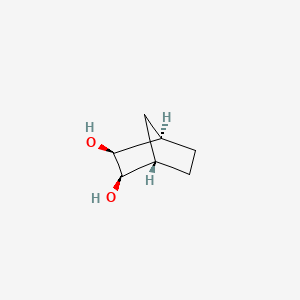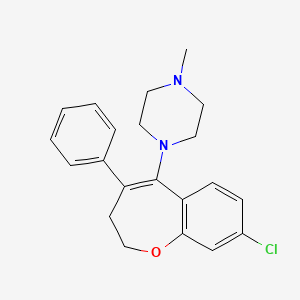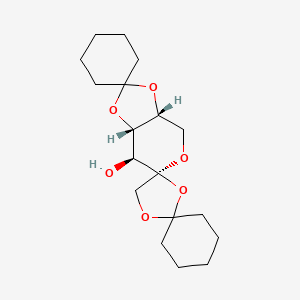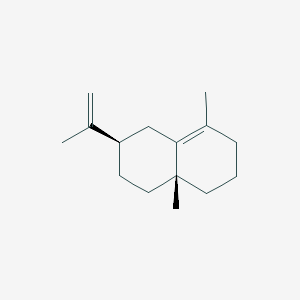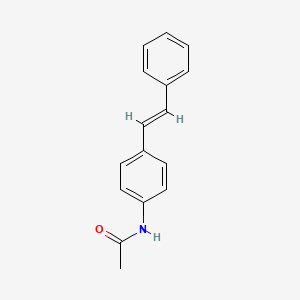
FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FIrN4 Bis(2,4-difluorophenylpyridinato) compounds are part of a group of organometallic light-emitting molecules used in OLED technology. They are characterized by their efficient light emission properties and stability.
Synthesis Analysis
A chemical technique for the synthesis of these compounds involves cyclo-metalation of Ir Cl3·n H2O with 2-(2,4-difluorophenyl)pyridine and cleavage of chloride-bridged dimer by 2-pyridinecarboxylic acid. This process can produce the compound in a 20-30 gram batch scale with more than 90% yield and 99.22% purity (Yan Caixia, 2014).
Molecular Structure Analysis
The chemical structure of these compounds is verified using techniques such as NMR, MS, FT-IR, and single-crystal X-ray diffraction. These compounds are electrically neutral and adopt an octahedral complex structure.
Chemical Reactions and Properties
These compounds are known for strong blue-emission observed in ultraviolet-visible and photoluminescence absorption spectra, making them suitable for OLED applications. They exhibit spectral properties that can vary with doping ratio and solvent solution, indicating their sensitivity to environmental factors (Juan Zhao et al., 2014).
Applications De Recherche Scientifique
Coordination Chemistry and Compound Synthesis
Chemistry and Properties of Pyridine-based Ligands : A comprehensive review discusses the chemistry and properties of compounds containing pyridine-based ligands, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These studies summarize the preparation procedures, properties, and complex compounds of these ligands, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This body of work identifies potential areas for future research, including the investigation of unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Structural Diversity from Twisted Ligands : Research on metal complexes with twisted ligands, such as 4,4'-dipyridyldisulfide, reveals structural diversity in macrocycles, zigzags, helices, and rhomboids. Despite the simple structure of the ligand, its twisted nature and axial chirality offer a wide range of structural diversity and guest inclusion properties, underscoring the potential for novel applications in material science and coordination chemistry (Horikoshi & Mochida, 2006).
Organic Electronics and Sensor Applications
- BODIPY-based Organic Semiconductors : BODIPY-based materials have emerged as promising platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Their application as active materials in organic light-emitting diodes (OLEDs) is highlighted, with advancements in structural design and synthesis leading to their use as near-IR emitters and potential as 'metal-free' infrared emitters. This review underscores the significance of BODIPY-based materials in the development of organic electronics and their potential for future advancements (Squeo & Pasini, 2020).
Propriétés
Numéro CAS |
1219078-44-0 |
|---|---|
Nom du produit |
FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H- |
Formule moléculaire |
C28H16F4IrN7 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



